Ethyl 4-(prop-2-yn-1-yl)benzoate
Description
Ethyl 4-(prop-2-yn-1-yl)benzoate (CAS: 175203-55-1) is an aromatic ester featuring a propargyl ether substituent at the para position of the benzoate ring. Its molecular structure comprises an ethyl ester group and a terminal alkyne (prop-2-yn-1-yl) moiety, which confers unique reactivity and physicochemical properties. This compound is commonly utilized as an intermediate in organic synthesis, particularly in click chemistry applications due to the alkyne group’s ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Its structural versatility allows for modifications that tailor its applications in pharmaceuticals, polymers, and materials science.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 4-prop-2-ynylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h1,6-9H,4-5H2,2H3 |
InChI Key |
IVNRCLUOODTXID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(prop-2-yn-1-yl)benzoate typically involves the esterification of 4-(prop-2-yn-1-yl)benzoic acid with ethanol. One common method includes the use of benzoyl chloride and propargyl alcohol in the presence of a base such as N,N-dimethylaminopyridine (DMAP) and a solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Ethyl 4-(prop-2-yn-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(prop-2-yn-1-yl)benzoate involves its interaction with molecular targets and pathways. For instance, when used as a probe, the compound can covalently modify biological targets through UV light-induced reactions . This allows for the study of specific proteins or enzymes and their roles in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Alkyl/Aryl Substituents
Ethyl 4-(prop-2-yn-1-yl)benzoate differs from simpler alkyl-substituted benzoates like ethyl benzoate and propyl paraben (). The propargyl group introduces steric and electronic effects, reducing hydrolysis susceptibility compared to electron-donating alkyl groups. For instance, propyl paraben (propyl 4-hydroxybenzoate) lacks the alkyne functionality, making it less reactive in conjugation reactions but more stable as a preservative .
Heterocyclic Substituents
Compounds such as ethyl 4-(1H-tetrazol-1-yl)benzoate (C₁₀H₁₀N₄O₂) and ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate () highlight the impact of heterocyclic substituents.
Amino and Thio Substituents
Derivatives like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) () demonstrate how amino and thio groups influence bioactivity. The propargyl group’s alkyne functionality contrasts with these substituents, offering orthogonal reactivity for modular synthesis rather than direct receptor interaction.
Comparative Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
